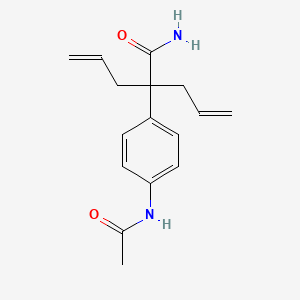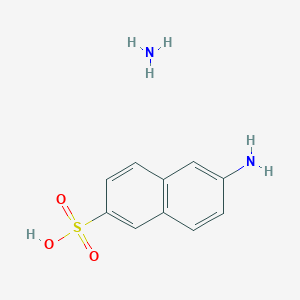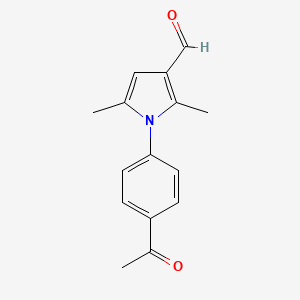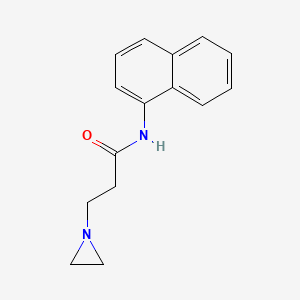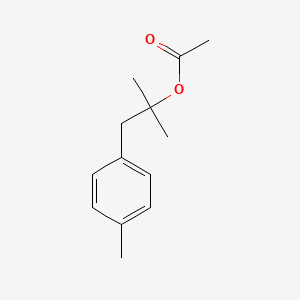
alpha,alpha,4-Trimethylphenethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha,4-Trimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its pleasant floral odor, making it a valuable ingredient in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,4-Trimethylphenethyl acetate typically involves the esterification of alpha,alpha,4-Trimethylphenethyl alcohol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha,4-Trimethylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is alpha,alpha,4-Trimethylphenylacetic acid.
Reduction: The major product is alpha,alpha,4-Trimethylphenethyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Alpha,alpha,4-Trimethylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery.
Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of various consumer products.
Mecanismo De Acción
The mechanism of action of alpha,alpha,4-Trimethylphenethyl acetate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release alpha,alpha,4-Trimethylphenethyl alcohol and acetic acid. The alcohol can then interact with various cellular pathways, potentially influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha,alpha-Dimethylphenethyl acetate
- Alpha,alpha,4-Trimethylbenzyl acetate
- Alpha,alpha,4-Trimethylphenylpropionate
Uniqueness
Alpha,alpha,4-Trimethylphenethyl acetate is unique due to its specific structural features, which impart distinct chemical and physical properties. Its pleasant floral odor sets it apart from other similar compounds, making it particularly valuable in the fragrance industry. Additionally, its reactivity and stability under various conditions make it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
71617-15-7 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
[2-methyl-1-(4-methylphenyl)propan-2-yl] acetate |
InChI |
InChI=1S/C13H18O2/c1-10-5-7-12(8-6-10)9-13(3,4)15-11(2)14/h5-8H,9H2,1-4H3 |
Clave InChI |
ZZRMFTYRQORIEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


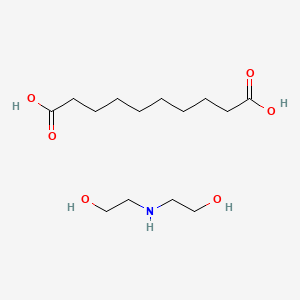
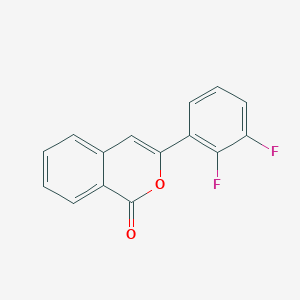
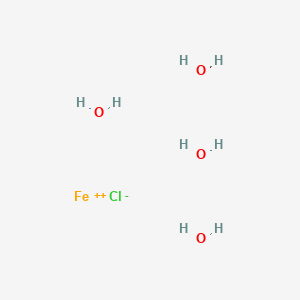
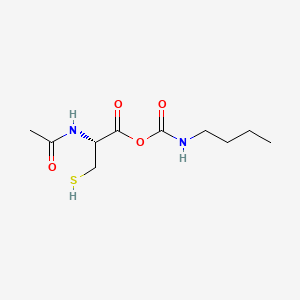
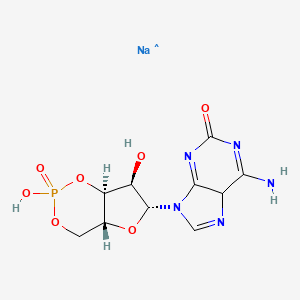
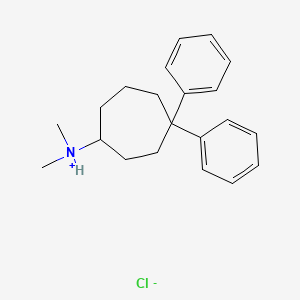
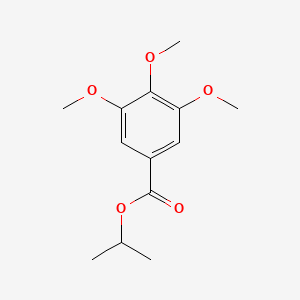
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)
